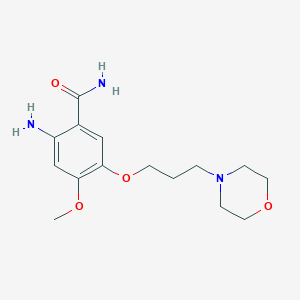

Gefitinib impurity 2

Descripción

Propiedades

IUPAC Name |

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUBNPPCNQAACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469859 | |

| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246512-44-7 | |

| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Complex Landscape of Gefitinib Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth analysis of the chemical structures and origins of key impurities associated with Gefitinib, with a particular focus on clarifying the ambiguity surrounding "Gefitinib Impurity 2."

The Ambiguity of "this compound"

The designation "this compound" is not consistently applied in the scientific literature and commercial sources. Research has identified at least two distinct chemical entities referred to by this name, in addition to other significant process-related and degradation impurities. This guide will address the three most prominent and well-characterized of these compounds to provide a clear and comprehensive overview for researchers and developers.

The three key impurities that will be discussed are:

-

Impurity A (Process-Related Intermediate): 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

-

Impurity B (Degradation/Metabolic Product): N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

-

Impurity C (Isomeric Impurity): N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (USP Gefitinib Related Compound B)

Chemical Structures and Identification of Key Gefitinib Impurities

The accurate identification of impurities is the foundation of effective quality control in drug manufacturing. The chemical properties of the three key Gefitinib impurities are summarized below.

| Parameter | Impurity A | Impurity B | Impurity C |

| IUPAC Name | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine |

| CAS Number | 675126-26-8 | 153437-78-6 | 1603814-04-5 |

| Molecular Formula | C15H19N3O5 | C16H13ClFN3O2 | C22H24ClFN4O3 |

| Molecular Weight | 321.33 g/mol | 333.75 g/mol | 446.90 g/mol |

| Nature | Process-related intermediate | Degradation/Metabolic Product | Isomeric Impurity |

Visualizing the Chemical Structures

The following diagrams illustrate the chemical structures of Gefitinib and its key impurities, generated using the DOT language.

Caption: Chemical structures of Gefitinib and its key impurities.

Origin and Synthesis of Gefitinib Impurities

The presence of impurities in a drug substance can often be traced back to the synthetic route employed. Understanding these pathways is crucial for process optimization and impurity control.

A Representative Synthetic Pathway for Gefitinib

Several synthetic routes for Gefitinib have been described in the literature.[1][2][3] A common strategy involves the construction of the quinazoline core followed by the introduction of the side chains. The diagram below illustrates a high-level, generalized synthetic pathway.

Caption: A generalized synthetic pathway for Gefitinib.

-

Impurity A (Process-Related Intermediate): 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a key intermediate in a convergent synthesis approach to Gefitinib.[4][5] Its presence in the final API would indicate an incomplete reaction or inadequate purification of the subsequent steps.

-

Impurity B (Degradation/Metabolic Product): N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine can arise from the degradation of Gefitinib, potentially through the cleavage of the morpholinopropoxy side chain. It has also been identified as a related substance in some synthetic routes.[6]

-

Impurity C (Isomeric Impurity): N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is a positional isomer of Gefitinib. Its formation is typically due to the presence of the isomeric starting material, 4-chloro-3-fluoroaniline, which can be difficult to separate from the desired 3-chloro-4-fluoroaniline.[7]

The EGFR Signaling Pathway: The Target of Gefitinib

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[8][9][10] This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival. The diagram below provides a simplified overview of the EGFR signaling pathway.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

The presence of impurities can potentially interfere with the intended pharmacological action of Gefitinib or introduce off-target toxicities. Therefore, stringent control of the impurity profile is a critical aspect of drug development and manufacturing.

Experimental Protocols for Impurity Identification

The identification and quantification of impurities in Gefitinib are typically performed using high-performance liquid chromatography (HPLC).[11][12][13][14]

General HPLC Method for Gefitinib and Its Impurities

A common approach involves a reversed-phase HPLC method with UV detection. The following is a generalized protocol based on published methods:

-

Column: C18 or C8 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Gefitinib and its impurities have significant absorbance (e.g., 254 nm or 333 nm).

-

Sample Preparation: The drug substance is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The control of impurities is a critical quality attribute for any pharmaceutical product. In the case of Gefitinib, the ambiguity surrounding the identity of "this compound" highlights the importance of precise analytical characterization. By understanding the chemical structures, origins, and analytical methods for the key impurities of Gefitinib, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important anti-cancer therapeutic. This guide provides a foundational resource for navigating the complexities of Gefitinib impurity profiling.

References

- 1. ukm.my [ukm.my]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile - Opulent Pharma [opulentpharma.com]

- 8. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 10. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scitechnol.com [scitechnol.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

An In-Depth Technical Guide to Gefitinib Impurity 2 (CAS Number 675126-26-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gefitinib impurity 2, identified as 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, with the CAS number 675126-26-8. This document collates critical information regarding its chemical properties, synthesis, analytical determination, and potential biological impact, aiming to equip researchers and drug development professionals with the necessary knowledge for its identification, control, and study.

Chemical Identity and Properties

This compound is a known process-related impurity and potential degradant of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1] Understanding its chemical characteristics is fundamental for its isolation and characterization.

| Property | Value | Reference |

| Systematic Name | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | [2] |

| CAS Number | 675126-26-8 | [2] |

| Molecular Formula | C15H19N3O5 | [2] |

| Molecular Weight | 321.33 g/mol | [3] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in organic solvents like DMSO | [1] |

Synthesis of this compound

The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a multi-step process that can occur during the manufacturing of Gefitinib. A representative synthetic route is outlined below.[4][5][6]

Experimental Protocol: Synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile[4]

Step 1: Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (3)

-

A mixture of 3-hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol), potassium carbonate (16.5 g), and 4-(3-chloropropyl)morpholine (10.9 g, 66.8 mmol) in N,N-dimethylformamide (DMF, 62.5 mL) is heated to 85 °C for 10 hours.

-

The DMF is removed under vacuum.

-

The resulting residue is partitioned between tert-butyl methyl ether and water.

-

The organic phase is dried over magnesium sulfate (MgSO4) and evaporated to yield 4-methoxy-3-(3-morpholinopropoxy)benzonitrile as a viscous liquid.

Step 2: Nitration to form 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (4)

-

The product from Step 1 is subjected to a nitration reaction using a mixture of 70% nitric acid (HNO3) and 70% sulfuric acid (H2SO4) at a volume ratio of 1:5.

-

The reaction yields 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

A visual representation of the synthesis workflow is provided below.

References

- 1. Gefitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Benzonitrile,4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitro-, CasNo.675126-26-8 ANQING CHICO PHARMACEUTICAL CO.,LTD. China (Mainland) [qixinchem.lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. This compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.

Core Properties and Identification

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a substituted benzonitrile derivative. Its core structure consists of a benzene ring with methoxy, morpholinopropoxy, nitro, and cyano functional groups.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally derived and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C15H19N3O5 | [1][2] |

| Molecular Weight | 321.33 g/mol | [1][3] |

| Density | 1.29±0.1 g/cm³ (Predicted) | [2] |

| pKa | 7.02±0.10 (Predicted) | [2] |

| Boiling Point | 522.3±50.0 °C (Predicted) | [2] |

Chemical Identifiers

For unambiguous identification, the following identifiers are used for 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

| Identifier Type | Identifier | Source |

| CAS Number | 675126-26-8 | [1] |

| IUPAC Name | 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile | [1] |

| InChI | InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 | [1] |

| InChIKey | FYCDMKYKGPHRFW-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C(=C1)--INVALID-LINK--[O-])C#N)OCCCN2CCOCC2 | [1] |

Synthesis and Experimental Protocols

The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a multi-step process, often starting from 3-hydroxy-4-methoxybenzaldehyde or a related precursor. The key steps involve the introduction of the morpholinopropoxy side chain and subsequent nitration of the benzene ring.

Synthetic Pathway

The following diagram illustrates a common synthetic route to 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Detailed Experimental Protocol: Nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile

This protocol describes the final nitration step to yield the title compound.

Materials:

-

4-methoxy-3-(3-morpholinopropoxy)benzonitrile

-

Concentrated nitric acid (65%)

-

Glacial acetic acid

-

Ice water

Procedure:

-

In a suitable reaction flask, dissolve 13.0 g (47.0 mmol) of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile in 17 mL of glacial acetic acid.[4]

-

To this solution, add 17 mL of concentrated nitric acid (65%, 376 mmol).[4]

-

Stir the mixture at room temperature for approximately 2 hours. A significant amount of solid is expected to precipitate.[4]

-

Continue stirring for an additional hour after the precipitation begins.[4]

-

Upon completion of the reaction, add 52 g of ice water to the reaction mixture and continue to stir for 30 minutes.[4]

-

Collect the solid product by filtration.

-

Wash the filter cake with ice water until the pH of the filtrate is approximately 7.[4]

-

Dry the solid product to obtain 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. A yield of approximately 95.3% has been reported for this step.[4]

Biological Activity and Applications

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is primarily recognized for its role as a crucial intermediate in the synthesis of Gefitinib (Iressa), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] EGFR is a key target in cancer therapy, and its inhibition can disrupt signaling pathways that promote tumor cell proliferation and survival.

The subsequent reduction of the nitro group in 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to an amino group yields 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.[6] This amino derivative is then subjected to further reactions to construct the quinazoline core of Gefitinib.[5]

The workflow from the intermediate to the final active pharmaceutical ingredient is depicted below.

Due to its role as a precursor to a clinically significant anticancer agent, the efficient and high-yield synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is of considerable interest to the pharmaceutical industry. Further research into optimizing its synthesis and exploring its potential as a scaffold for other novel kinase inhibitors may be warranted.

References

- 1. 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | C15H19N3O5 | CID 11723582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile - Opulent Pharma [opulentpharma.com]

- 4. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 675126-26-8 [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Buy 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 675126-27-9 [smolecule.com]

Synthesis pathway of Gefitinib and formation of impurity 2

An In-depth Technical Guide to the Synthesis of Gefitinib and the Formation of Impurity 2

Introduction

Gefitinib (marketed as Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] It is primarily used in the first-line treatment of metastatic non-small-cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] The drug binds reversibly to the ATP binding site of the EGFR kinase domain, inhibiting autophosphorylation and downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2]

The synthesis of a high-purity active pharmaceutical ingredient (API) like Gefitinib is critical for its safety and efficacy. The manufacturing process must be robust, efficient, and well-controlled to minimize the formation of impurities, which can affect the drug's stability, bioavailability, and potentially introduce toxicity. This guide provides a detailed examination of prominent synthetic pathways for Gefitinib and elucidates the formation mechanism of a key process-related impurity, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, referred to herein as Impurity 2.

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by disrupting the EGFR signaling cascade. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. Gefitinib competitively inhibits the ATP-binding pocket of the tyrosine kinase domain, preventing the receptor's autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/Akt.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Synthesis Pathways of Gefitinib

Several synthetic routes for Gefitinib have been developed, each with distinct advantages and disadvantages concerning yield, cost, and environmental impact. Below, two representative pathways are detailed.

Original AstraZeneca Synthesis (Modified)

The initial synthesis developed by AstraZeneca involved a six-step process starting from 6,7-dimethoxyquinazolin-4(3H)-one.[3][4] This route requires multiple protection and deprotection steps and has a relatively low overall yield.

Caption: Original multi-step synthesis pathway for Gefitinib.

Convergent Synthesis from 3-Hydroxy-4-methoxybenzoate

To improve efficiency and yield, alternative routes have been developed. A notable pathway starts from methyl 3-hydroxy-4-methoxybenzoate, avoiding the problematic selective demethylation step of the original synthesis.[5] This route demonstrates a higher overall yield.

References

For Researchers, Scientists, and Drug Development Professionals

Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer. The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of the origin of process-related impurities and degradation products of Gefitinib, offering detailed insights into their formation, characterization, and control.

The Synthetic Landscape and Emergence of Process-Related Impurities

The manufacturing process of Gefitinib, like any complex multi-step synthesis, is susceptible to the formation of impurities. These can originate from starting materials, intermediates, by-products of side reactions, and subsequent transformation of the final product. Two common synthetic routes for Gefitinib are highlighted below, with an analysis of the potential impurities at each stage.

Synthetic Route 1: Starting from 6,7-Dimethoxy-3H-quinazolin-4-one

This classical approach involves the synthesis of the quinazoline core followed by the introduction of the side chains.

Key Impurities Arising from Synthetic Route 1:

-

Isomeric Impurities: The selective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one is a critical step. Incomplete selectivity can lead to the formation of the undesired 7-hydroxy-6-methoxy isomer, which can be carried through the synthesis to form an isomeric final product impurity.[1]

-

N-Alkylated Impurity: In the final step of etherification, the secondary amine of the anilinoquinazoline intermediate can also react with 4-(3-chloropropyl)morpholine, leading to the formation of an N-alkylated impurity, specifically N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[1]

-

Unreacted Intermediates: Incomplete reactions at any stage can result in the carryover of starting materials or intermediates into the final product. For instance, the presence of 4-chloro-6,7-dimethoxyquinazoline or 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol can be observed.

Synthetic Route 2: Starting from 3-Hydroxy-4-methoxybenzaldehyde

This route builds the molecule in a different sequence, aiming to circumvent some of the challenges of the first route.

Key Impurities Arising from Synthetic Route 2:

-

Impurities from Starting Materials: The purity of the starting material, 3-hydroxy-4-methoxybenzaldehyde, is crucial. Any impurities in this starting material can be carried through the synthesis.

-

By-products of Nitration: The nitration step can lead to the formation of regioisomers if the reaction conditions are not strictly controlled.

-

Incomplete Cyclization: The formation of the quinazoline ring is a key step. Incomplete cyclization can lead to the presence of acyclic impurities in the final product.

The following diagram illustrates a generalized workflow for the synthesis and impurity analysis of Gefitinib.

Degradation of Gefitinib: A Forced Degradation Perspective

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.

Gefitinib has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[2]

Degradation Products:

-

Acidic Hydrolysis: Under acidic conditions, a primary degradation product identified is 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1).

-

Oxidative Degradation: In the presence of oxidizing agents, two major degradation products have been characterized:

-

4-(3-((4-((3- chloro-4-fluorophenyl)amino)-7-methoxy-1-oxidoquinazolin-6-yl)oxy)-propyl)morpholine-4-oxide (GFT-DP2)

-

4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-propyl)- morpholine-4-oxide (GFT-DP3)

-

The following diagram illustrates the degradation pathways of Gefitinib under stress conditions.

Quantitative Analysis of Gefitinib Impurities

The control of impurities in the final API is a critical aspect of quality control. Regulatory guidelines mandate strict limits for known and unknown impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantification of Gefitinib and its related substances.

Table 1: Quantitative Data for Gefitinib Process-Related Impurities

| Impurity Name | Typical Limit of Detection (LOD) (µg/mL) | Typical Limit of Quantification (LOQ) (µg/mL) |

| G0 (Starting Material Intermediate) | 0.012 - 0.033 | 0.04 - 0.10 |

| G1 (Process Intermediate) | 0.012 - 0.033 | 0.04 - 0.10 |

| G2 (Process Intermediate) | 0.012 - 0.033 | 0.04 - 0.10 |

| G3 (Process Intermediate) | 0.012 - 0.033 | 0.04 - 0.10 |

| G4 (Process Intermediate) | 0.012 - 0.033 | 0.04 - 0.10 |

Data compiled from various reported HPLC methods.[3]

Experimental Protocols

Protocol for Forced Degradation Study

-

Preparation of Stock Solution: Accurately weigh and dissolve Gefitinib in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration with the mobile phase.

-

Basic Degradation: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at 60°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration with the mobile phase.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H2O2. Keep the solution at room temperature for 2 hours. Dilute to the final concentration with the mobile phase.

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed sample in the mobile phase to the final concentration.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber. Dissolve the stressed sample in the mobile phase to the final concentration.

-

Analysis: Analyze all the stressed samples by a validated stability-indicating HPLC method.

Protocol for HPLC-UV Analysis of Gefitinib and its Impurities

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.02 M Ammonium acetate buffer (pH adjusted to 5.0 with acetic acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 40 60 25 40 60 30 70 30 | 35 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Sample Preparation: Accurately weigh and dissolve the Gefitinib sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

Protocol for LC-MS/MS Identification of Degradation Products

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program: A suitable gradient to separate the degradation products.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Spectrometer Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Collision Energy: Ramped to obtain characteristic product ions for each degradation product.

-

-

Data Acquisition: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns for structural elucidation.

Gefitinib's Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib exerts its anticancer effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and blocking the downstream signaling cascades. This leads to the inhibition of cancer cell growth and induction of apoptosis.

The following diagram illustrates the EGFR signaling pathway and the inhibitory effect of Gefitinib.

Conclusion

A thorough understanding of the origin and formation of process-related impurities and degradation products of Gefitinib is fundamental for ensuring the quality, safety, and efficacy of this vital anticancer drug. This technical guide provides a framework for researchers and drug development professionals to navigate the complexities of Gefitinib's impurity profile. By implementing robust synthetic processes, employing validated analytical methods for impurity monitoring, and understanding the drug's stability, the pharmaceutical industry can continue to provide high-quality Gefitinib to patients in need.

References

Characterization of Gefitinib Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and quantification of impurities associated with the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Ensuring the purity of active pharmaceutical ingredients (APIs) like Gefitinib is critical for drug safety and efficacy. This document outlines common impurities, methodologies for their analysis, and the underlying signaling pathways affected by the drug.

Introduction to Gefitinib and Its Impurities

Gefitinib, marketed as Iressa, is a selective inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2] Its chemical name is N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, with a molecular formula of C₂₂H₂₄ClFN₄O₃ and a molecular weight of approximately 446.9 g/mol .[3]

Impurities in Gefitinib can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3] These impurities can potentially impact the safety and efficacy of the drug product and are therefore strictly controlled by regulatory agencies.[4] Common impurities include starting materials, by-products, intermediates, and degradation products formed under various stress conditions.[3][4]

Analytical Characterization of Impurities

A combination of chromatographic and spectroscopic techniques is employed to separate, identify, and quantify Gefitinib impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the separation and quantification of Gefitinib and its related substances.[5][6][7]

Experimental Protocol: Stability-Indicating RP-HPLC Method [5]

-

Instrumentation: An HPLC system equipped with a quaternary pump, photodiode array (PDA) detector, autosampler, and degasser.

-

Column: Inertsil C8 (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using 50 mM aqueous ammonium acetate and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50°C.

-

Detection Wavelength: 300 nm.

-

Sample Preparation: A stock solution of Gefitinib (1000 µg/mL) is prepared in a suitable diluent. Working solutions for calibration and analysis are prepared by diluting the stock solution with the mobile phase. For impurity analysis, impurities can be spiked into the Gefitinib solution at a concentration of 0.15%.[5]

Data Presentation: HPLC Method Validation Parameters

The performance of HPLC methods is validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters are summarized below.

| Parameter | Typical Value/Range | Reference |

| Limit of Detection (LOD) | 0.012–0.033 µg/mL | [7] |

| Limit of Quantification (LOQ) | 0.04–0.10 µg/mL | [7] |

| Linearity (Correlation Coefficient, r²) | 0.9991–0.9994 | [7] |

| Accuracy (Recovery) | 95.99–100.55% for impurities | [7] |

| Precision (%RSD) | < 3% | [7] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight and fragmentation information.

Experimental Protocol: LC-MS for Impurity Identification [8][9]

-

Instrumentation: An HPLC system coupled to a mass spectrometer, often a triple quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method described above, often using a C18 column and a mobile phase of ammonium acetate and acetonitrile or formic acid and acetonitrile.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Single Ion Reaction (SIR) or full scan mode for identification.

-

Typical Settings: The specific parameters such as source temperature, ion spray voltage, and collision energy are optimized for each analyte.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities.[10][11] Both ¹H NMR and ¹³C NMR are used to provide detailed information about the chemical structure of isolated impurities.

Experimental Protocol: NMR Analysis of Impurities

-

Sample Preparation: A few milligrams (typically 1-5 mg for ¹H NMR, 5-30 mg for ¹³C NMR) of the isolated impurity are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[12]

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be employed for more complex structures.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the molecular structure of the impurity.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[5][13]

Experimental Protocols: Forced Degradation Conditions [5][8]

-

Acid Hydrolysis: 1 N HCl at 65°C for 2 hours.[5]

-

Base Hydrolysis: 1 N NaOH at 65°C for 2 hours.[5]

-

Neutral Hydrolysis: Water at 65°C for 2 hours.[5]

-

Oxidative Degradation: 6% H₂O₂ at room temperature for 2 hours.[5]

-

Reductive Degradation: 10% NaHSO₃ at room temperature for 2 hours.[5]

-

Thermal Degradation: 65°C for 24 hours.[5]

-

Photolytic Degradation: Exposure to UV light.[14]

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Degradation Observed | Major Degradation Products | Reference |

| Acid Hydrolysis | Significant | MMPQ impurity | [5] |

| Base Hydrolysis | Significant | - | [5][13] |

| Oxidative Degradation | Significant | Gefitinib N-Oxide | [5][14][15] |

| Neutral Hydrolysis | Significant | - | [5] |

| Reduction | Significant | - | [5] |

| Thermal Degradation | Stable | - | [5] |

| Photolytic Degradation | Stable | - | [14] |

Common Gefitinib Impurities

Several process-related and degradation impurities of Gefitinib have been identified and characterized. A list of some common impurities is provided below.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| O-Desmethyl Gefitinib | C₂₁H₂₂ClFN₄O₃ | 432.88 | [3] |

| Gefitinib N-Oxide | C₂₂H₂₄ClFN₄O₄ | 462.90 | [5] |

| Gefitinib Impurity A (7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one) | C₁₆H₂₁N₃O₄ | 319.36 | [16] |

| Gefitinib EP Impurity B (3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib) | C₂₂H₂₄ClFN₄O₃ | 446.90 | [17] |

| Gefitinib 3,4-Difluoro Impurity | C₂₂H₂₄F₂N₄O₃ | 430.45 | [3] |

| N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C₂₂H₂₄Cl₂N₄O₃ | 463.36 | [18] |

| O-Desmorpholinopropyl Gefitinib | C₁₅H₁₁ClFN₃O₂ | 319.72 | [18] |

Gefitinib's Mechanism of Action: The EGFR Signaling Pathway

Gefitinib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][19] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][2] The primary signaling pathways inhibited by Gefitinib include:

-

RAS-RAF-MEK-ERK Pathway: This pathway is a major driver of cell proliferation.[1]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and growth.[1]

-

JAK-STAT Pathway: This pathway is also involved in cell proliferation and survival.[1]

By blocking the ATP-binding site of the EGFR tyrosine kinase, Gefitinib prevents the activation of these downstream pathways, leading to an inhibition of cancer cell growth and induction of apoptosis.[1]

Visualizations

Experimental Workflow for Impurity Characterization

Caption: Workflow for the characterization of Gefitinib impurities.

EGFR Signaling Pathway Inhibited by Gefitinib

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

- 1. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces | Semantic Scholar [semanticscholar.org]

- 8. rjptonline.org [rjptonline.org]

- 9. toref-standards.com [toref-standards.com]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. organomation.com [organomation.com]

- 13. researchgate.net [researchgate.net]

- 14. scitechnol.com [scitechnol.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. researchgate.net [researchgate.net]

- 17. Gefitinib EP Impurity B | CAS No- 1603814-04-5 | Simson Pharma Limited [simsonpharma.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Spectroscopic and Mechanistic Analysis of Gefitinib Impurity 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available chemical data for Gefitinib Impurity 2, identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. While specific, publicly available spectroscopic data (NMR, MS, IR) for this impurity is limited, this document outlines the necessary experimental protocols for its characterization. Furthermore, it details the critical EGFR signaling pathway targeted by the parent drug, Gefitinib, offering context for the impurity's potential biological significance.

Introduction to Gefitinib and Its Impurities

Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) that specifically inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] The presence of impurities in active pharmaceutical ingredients (APIs) like Gefitinib is a critical quality attribute that must be carefully controlled and characterized to ensure the safety and efficacy of the drug product. "this compound," also known as "Gefitinib Impurity II," is one such process-related impurity.

Chemical Identity of this compound

Based on available chemical supplier information, this compound is identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Table 1: Chemical Identification of this compound

| Parameter | Value |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |

| Synonyms | Gefitinib Impurity II, O-Desmorpholinopropyl-O-methyl-gefitinib |

| CAS Number | 153437-78-6 |

| Molecular Formula | C₁₆H₁₃ClFN₃O₂ |

| Molecular Weight | 333.75 g/mol |

Spectroscopic Data of this compound

As of the date of this document, detailed experimental spectroscopic data (NMR, MS, IR) for N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is not publicly available. Pharmaceutical reference standards for this impurity are available from commercial suppliers, and these typically include a Certificate of Analysis with characterization data. For research and drug development purposes, it is essential to obtain a certified reference standard and perform the spectroscopic analyses outlined in the experimental protocols below.

To illustrate the expected data format, the following tables are provided as templates.

Table 2: Representative ¹H and ¹³C NMR Data (Placeholder)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Multiplicity |

| Data not available | Data not available |

| ... | ... |

Table 3: Representative Mass Spectrometry Data (Placeholder)

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI-MS | Positive | Data not available | [M+H]⁺ |

| HRMS | Positive | Data not available | Calculated for C₁₆H₁₄ClFN₃O₂⁺ |

Table 4: Representative Infrared (IR) Spectroscopy Data (Placeholder)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | Data not available |

| ... | ... | ... |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of small molecule impurities such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the impurity by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound reference standard.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

2D NMR (if required for complex structures):

-

Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to further confirm the structure.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the impurity and to obtain information about its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound reference standard (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the chosen ionization technique.

-

-

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass measurement.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to generate a fragmentation spectrum.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

For HRMS data, calculate the elemental composition from the accurate mass measurement.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the impurity molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid reference standard directly onto the ATR crystal. This is often the simplest and preferred method.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them to the specific functional groups present in the molecule (e.g., N-H, C=O, C-O, aromatic C-H).

-

Gefitinib Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine residues.[1][2] This phosphorylation event triggers the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The two major pathways affected by Gefitinib are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.

-

The PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival and apoptosis.[1][3]

By blocking the initial phosphorylation of EGFR, Gefitinib effectively shuts down these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[1]

Caption: Gefitinib inhibits the EGFR signaling pathway.

Conclusion

References

The Genesis of a Process-Related Impurity: A Technical Guide to the Formation of Gefitinib Impurity 2

For Immediate Release

This whitepaper provides an in-depth technical analysis of the formation mechanism of Gefitinib impurity 2, a known process-related impurity encountered during the synthesis of the anti-cancer drug Gefitinib. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering a detailed examination of the synthetic pathway, experimental protocols, and the critical step leading to the generation of this impurity.

Gefitinib, an anilinoquinazoline derivative, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The control of impurities during its synthesis is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, chemically identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, arises from a deviation in the primary synthetic route, specifically from the incomplete demethylation of a key starting material.

Unraveling the Formation Pathway

The most common synthetic routes for Gefitinib commence with 6,7-dimethoxy-3H-quinazolin-4-one. The intended pathway involves a selective demethylation at the 6-position to yield the pivotal intermediate, 4-hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline. However, the formation of this compound occurs when the starting material, 6,7-dimethoxy-3H-quinazolin-4-one, circumvents this crucial demethylation step and proceeds through the subsequent chlorination and condensation reactions.

This side-pathway results in the formation of a dimethoxy analog of the desired product, which is classified as this compound. The presence of this impurity is therefore a direct consequence of the process conditions and the efficiency of the selective demethylation stage.

Potential Toxicological Profile of Gefitinib Impurity 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the toxicological evaluation of Gefitinib impurity 2 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), a known process-related impurity of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. In the absence of direct toxicological data for this specific impurity, this document provides a roadmap for its safety assessment based on established international regulatory guidelines, the known pharmacological and toxicological profile of the parent drug, and a tiered approach to toxicity testing. The proposed evaluation commences with in silico assessments, progresses to a battery of in vitro assays to investigate cytotoxicity, genotoxicity, and effects on the EGFR signaling pathway, and culminates in recommendations for targeted in vivo studies, should the preceding data warrant them. Detailed experimental protocols and visual workflows are provided to guide researchers in the robust toxicological characterization of this and other similar drug impurities.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component of signaling pathways that regulate cell proliferation and survival.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] As with any synthesized active pharmaceutical ingredient (API), the manufacturing process of Gefitinib can result in the formation of impurities. Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) mandate the identification, reporting, and toxicological qualification of impurities present above certain thresholds to ensure patient safety.[2]

This compound, chemically identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a known process-related impurity. A thorough evaluation of its toxicological profile is critical to establish safe limits in the final drug substance. This guide provides a framework for such an evaluation.

Chemical Identity and Physicochemical Properties of this compound

A foundational step in any toxicological assessment is the clear identification of the substance .

| Identifier | Information |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine |

| Synonyms | Gefitinib Impurity II |

| CAS Number | 153437-78-6[3] |

| Molecular Formula | C16H13ClFN3O2[3] |

| Molecular Weight | 333.75 g/mol [3] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structures of Gefitinib and this compound

Caption: Comparison of the chemical structures of Gefitinib and its Impurity 2.

Regulatory Framework and Proposed Toxicological Assessment Strategy

The toxicological assessment of a drug impurity is guided by the ICH Q3A(R2) and M7(R1) guidelines.[2] These guidelines recommend a tiered approach to qualification.

A proposed workflow for the toxicological evaluation of this compound is presented below.

Caption: Proposed tiered toxicological assessment workflow for this compound.

Tier 1: In Silico Toxicological Assessment

Given the absence of empirical data, the initial step involves computational prediction of toxicity.

Genotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models should be employed to predict the mutagenic potential of this compound. This is a critical step as per ICH M7 guidelines.[2]

Experimental Protocol:

-

Software: Utilize at least two complementary QSAR methodologies (e.g., one expert rule-based and one statistical-based). Examples include DEREK Nexus® and Sarah Nexus®.

-

Input: The chemical structure of this compound in a suitable format (e.g., SMILES).

-

Analysis: Evaluate the presence of structural alerts for mutagenicity and carcinogenicity. The output will classify the impurity according to ICH M7 (Class 1 to 5).

-

Interpretation: A negative prediction across multiple models would provide some assurance of a low risk of genotoxicity. A positive or equivocal result would trigger the need for in vitro testing.

General Toxicity Prediction

In silico models can also provide insights into potential general toxicities.

Experimental Protocol:

-

Software: Employ platforms such as TOPKAT® or OECD QSAR Toolbox.

-

Endpoints: Predict endpoints such as acute oral toxicity (LD50), carcinogenicity, and potential for skin sensitization.

-

Read-Across Analysis: Given the structural similarity to Gefitinib and other quinazoline derivatives, a read-across assessment can be performed.[4][5][6] This involves comparing the toxicological profiles of structurally similar compounds to infer the potential toxicity of this compound.[7][8][9][10][11]

Tier 2: In Vitro Toxicological Assessment

Based on the in silico results and regulatory requirements, a panel of in vitro assays is recommended.

Genotoxicity Assays

A standard battery of genotoxicity tests is required to definitively assess mutagenic and clastogenic potential.

This assay detects gene mutations.

Experimental Protocol (based on OECD TG 471): [12]

-

Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[12]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[12]

-

Procedure:

-

Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[14]

This assay detects both clastogenic and aneugenic events.

Experimental Protocol (based on OECD TG 487): [1][15][16][17][18][19]

-

Cell Line: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

-

Metabolic Activation: Conduct the assay with and without S9 metabolic activation.

-

Procedure:

-

Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[1][16]

This test identifies structural chromosomal damage.

Experimental Protocol (based on OECD TG 473): [2][20][21][22][23]

-

Cell Line: Use a suitable mammalian cell line (e.g., CHO, CHL, or human lymphocytes).

-

Metabolic Activation: Conduct the assay with and without S9 metabolic activation.

-

Procedure:

-

Treat cell cultures with various concentrations of the impurity.

-

Add a metaphase-arresting agent (e.g., colchicine).

-

Harvest cells, prepare chromosome spreads, and stain.

-

-

Analysis: Microscopically analyze at least 300 metaphases per concentration for chromosomal aberrations.[20]

Cytotoxicity Assay

Determining the cytotoxic potential is fundamental to understanding the impurity's toxicity and for dose selection in subsequent assays.

Experimental Protocol (based on OECD GD 129): [24][25]

-

Cell Lines: Use a panel of cell lines, including a non-cancerous line (e.g., Vero cells) and a relevant cancer cell line (e.g., A549, an NSCLC line).

-

Assay: The Neutral Red Uptake (NRU) assay is a common method for assessing cytotoxicity.

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach.

-

Expose cells to a range of concentrations of this compound for 24-72 hours.

-

Incubate with Neutral Red dye, which is taken up by viable cells.

-

Extract the dye and measure the absorbance.

-

-

Analysis: Calculate the IC50 (the concentration that inhibits cell viability by 50%).

Mechanistic Assays

Given the structural similarity to Gefitinib, it is prudent to assess the impurity's activity on the EGFR signaling pathway.

This assay determines if the impurity inhibits EGFR activation.

Experimental Protocol: [26][27][28][29]

-

Cell Line: Use a cell line with high EGFR expression, such as A431.

-

Procedure:

-

Culture cells and serum-starve them to reduce basal EGFR phosphorylation.

-

Pre-incubate cells with various concentrations of this compound.

-

Stimulate the cells with EGF to induce EGFR phosphorylation.

-

Lyse the cells and collect the protein.

-

-

Analysis: Use Western blotting or a cell-based ELISA to detect the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR.

Caption: Workflow for the EGFR Phosphorylation Assay.

Gefitinib is known to block the PI3K/AKT/mTOR pathway.[13] Assessing the impurity's effect on this pathway provides further mechanistic insight.

Experimental Protocol: [3][30][31][32][33]

-

Cell Line: Use a relevant cancer cell line (e.g., A549).

-

Procedure:

-

Treat cells with the impurity as in the EGFR phosphorylation assay.

-

Lyse the cells and collect protein.

-

-

Analysis: Perform Western blotting to detect the phosphorylation status of key pathway proteins, such as AKT (at Ser473) and mTOR. A decrease in phosphorylation would indicate inhibition of the pathway.

Caption: Simplified EGFR-PI3K/AKT signaling pathway potentially inhibited by Gefitinib and its impurity.

Tier 3: In Vivo General Toxicity Study

If the in vitro studies indicate significant biological activity (e.g., genotoxicity, potent cytotoxicity, or strong pathway inhibition), a general toxicity study in animals may be warranted.

Experimental Protocol (based on OECD TG 407 - 28-Day Repeated Dose Oral Toxicity Study in Rodents): [34][35][36]

-

Species: Sprague-Dawley rats are commonly used.

-

Groups:

-

Control group (vehicle only).

-

At least three dose groups (low, mid, high) of this compound. Dose selection should be based on the in vitro cytotoxicity data and any available LD50 predictions.

-

-

Administration: Daily oral gavage for 28 consecutive days.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Clinical Pathology: Hematology and clinical chemistry at termination.

-

Pathology: Gross necropsy of all animals. Histopathological examination of organs and tissues, particularly in the control and high-dose groups.

-

-

Analysis: Statistical analysis of all quantitative data to determine the No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Summary of In Vitro Toxicology Data for this compound

| Assay | Endpoint | Result |

| Ames Test | Mutagenicity | Negative in all strains (± S9) |

| Micronucleus Test | Clastogenicity/Aneugenicity | Negative (± S9) |

| Chromosomal Aberration | Clastogenicity | Negative (± S9) |

| Cytotoxicity (A549 cells) | IC50 | > 100 µM |

| Cytotoxicity (Vero cells) | IC50 | > 100 µM |

| EGFR Phosphorylation | IC50 | > 50 µM |

| AKT Phosphorylation | IC50 | > 50 µM |

Note: This table presents hypothetical data for illustrative purposes.

Based on such a data set, one might conclude that this compound has a low toxicological potential, potentially qualifying it at the standard ICH thresholds without the need for in vivo studies. Conversely, positive findings in the genotoxicity or mechanistic assays would necessitate further investigation and a more stringent control strategy.

Conclusion

The toxicological assessment of pharmaceutical impurities like this compound is a critical component of drug safety and regulatory compliance. In the absence of existing data, a structured, tiered approach as outlined in this guide is essential. This strategy, beginning with in silico prediction and progressing through targeted in vitro and, if necessary, in vivo studies, allows for a comprehensive and scientifically sound evaluation of the impurity's potential risks. The detailed protocols and workflows provided herein serve as a practical resource for researchers and drug development professionals tasked with this important aspect of pharmaceutical quality and safety.

References

- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 2. criver.com [criver.com]

- 3. benchchem.com [benchchem.com]

- 4. Bibra | Determining a suitable read-across surrogate for a… [bibra-information.co.uk]

- 5. Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables – ToxMinds [toxminds.com]

- 6. biopharmawebinars.com [biopharmawebinars.com]

- 7. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. researchgate.net [researchgate.net]

- 16. criver.com [criver.com]

- 17. m.youtube.com [m.youtube.com]

- 18. academic.oup.com [academic.oup.com]

- 19. re-place.be [re-place.be]

- 20. 2.5. In vitro mammalian chromosomal aberration test [bio-protocol.org]

- 21. oecd.org [oecd.org]

- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 23. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]

- 24. oecd.org [oecd.org]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. rsc.org [rsc.org]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. promega.com [promega.com]

- 30. benchchem.com [benchchem.com]

- 31. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 32. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 35. Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Frontiers | Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats [frontiersin.org]

Navigating the Labyrinth of Gefitinib Impurities: A Technical Guide to Reference Standard Availability and Analysis

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This in-depth technical guide provides a comprehensive overview of the availability of the Gefitinib impurity 2 reference standard, along with a detailed exploration of the analytical methodologies required for its identification and quantification. This guide addresses the critical need for accurate impurity profiling in the development and manufacturing of Gefitinib, a key therapeutic agent in oncology.

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a vital medication in the treatment of non-small cell lung cancer. As with any pharmaceutical compound, the presence of impurities can impact its efficacy and safety. Regulatory bodies worldwide mandate stringent control over these impurities, making the availability and use of well-characterized reference standards essential for analytical method development, validation, and routine quality control.

Understanding Gefitinib Impurities: Nomenclature and Identification

The landscape of Gefitinib impurities can be complex, with varying nomenclature utilized by different suppliers and pharmacopeias. Two prominent impurities often encountered are "this compound" and "Gefitinib Related Compound B" (also known as "Gefitinib EP Impurity B"). It is crucial to distinguish between these, as they are distinct chemical entities.

| Impurity Name | CAS Number | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 675126-26-8 | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | C15H19N3O5 | 321.33 |

| Gefitinib Related Compound B / EP Impurity B | 1603814-04-5 | N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | C22H24ClFN4O3 | 446.90 |

Table 1: Chemical Identification of Key Gefitinib Impurities

Availability of this compound Reference Standard

A critical component of robust analytical testing is the availability of high-purity reference standards. Several specialized chemical suppliers offer this compound for research and quality control purposes. The availability status may vary, with some vendors maintaining stock while others provide it on a custom synthesis basis.

| Supplier | Product Name | CAS Number | Availability | Notes |

| Simson Pharma Limited | This compound | 675126-26-8 | Custom Synthesis | Accompanied by a Certificate of Analysis.[1] |

| Aquigen Bio Sciences | This compound | 675126-26-8 | In Stock | Supplied with comprehensive characterization data.[2] |

| Veeprho | This compound | 675126-26-8 | Immediately Available | Leading supplier of impurity reference standards.[3] |

| Artis Standards | This compound | 675126-26-8 | Inquire for delivery | |

| Alentris Research Pvt. Ltd. | This compound | 675126-26-8 | Inquire for availability | |

| Pharmaffiliates | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 675126-26-8 | Inquire for availability | Listed as an in-house impurity. |

Table 2: Commercial Availability of this compound Reference Standard

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of Gefitinib impurities necessitate the use of validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most commonly employed techniques.

Experimental Protocol: RP-HPLC Method for the Separation of Gefitinib and its Process-Related Impurities

This protocol is based on a validated method for the simultaneous separation and estimation of Gefitinib and its process-related impurities.[4]

1. Chromatographic Conditions:

-

Column: Inertsil ODS-3V (250 x 4.6 mm i.d.; particle size 5 µm)

-

Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v). The pH of the mobile phase is adjusted to 5.0.

-

Flow Rate: 1.0 mL/min

-

Detector: Photodiode Array (PDA) detector

-

Wavelength: 260 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of Gefitinib and its impurities in the mobile phase at a known concentration.

-

Sample Solution: Dissolve the Gefitinib bulk drug or formulation in the mobile phase to achieve a suitable concentration for analysis.

3. System Suitability:

-

Inject the standard solution multiple times to ensure the system is suitable for the analysis. Parameters to check include theoretical plates, tailing factor, and reproducibility of peak areas and retention times.

4. Analysis:

-

Inject the sample solution into the chromatograph and record the chromatogram.

-

Identify the peaks of Gefitinib and its impurities based on their retention times relative to the standards.

-

Quantify the impurities using the peak area response and compare it to the standard.

Understanding the Origin of Impurities: Synthesis and Degradation Pathways

Impurities in a drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Gefitinib Synthesis and Potential Impurities

The synthesis of Gefitinib is a multi-step process that can introduce various impurities. One common synthetic route involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline. Intermediates and by-products from this and other synthetic steps can persist as impurities in the final product.

Gefitinib Degradation Pathway

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. Studies have shown that Gefitinib is susceptible to degradation, particularly under acidic and basic conditions.

Conclusion

The availability of well-characterized reference standards for impurities like this compound is fundamental to ensuring the quality, safety, and efficacy of Gefitinib. This guide has provided a comprehensive overview of the commercial availability of this critical reference material, alongside detailed insights into the analytical methodologies required for its detection and quantification. By understanding the chemical nature of these impurities, their potential origins in the synthesis and degradation pathways, and the robust analytical techniques for their control, researchers and drug development professionals can confidently navigate the complex landscape of pharmaceutical impurity profiling and contribute to the delivery of safe and effective medicines to patients.

References

- 1. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]

- 2. rjptonline.org [rjptonline.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gefitinib Impurity 2

Introduction

Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Gefitinib Impurity 2, chemically known as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a potential process-related impurity that must be monitored and controlled within specified limits in the drug substance and product.[] This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of this compound.

Analytical Method

A robust and sensitive RP-HPLC method was developed and validated for the determination of this compound. The method is capable of separating this compound from the active pharmaceutical ingredient (API), Gefitinib, and other related impurities.

Chromatographic Conditions

| Parameter | Value |

| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH adjusted to 5.0 with Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | Photodiode Array (PDA) at 260 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile and Water (50:50, v/v) |

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.

| Validation Parameter | Result |